Zalospirone
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
114298-18-9 |
|---|---|
Fórmula molecular |
C24H29N5O2 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(1R,2R,6S,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+ |
Clave InChI |
AERLHOTUXIJQFV-RCPZPFRWSA-N |
SMILES isomérico |
C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6 |
SMILES canónico |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |
Sinónimos |
3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Zalospirone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zalospirone (WY-47,846) is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2][3] It was investigated for its anxiolytic and antidepressant properties and showed some efficacy in clinical trials for major depression.[4][5] However, its development was ultimately discontinued (B1498344) due to a high incidence of side effects. This guide provides a detailed examination of the molecular and cellular mechanism of action of this compound, based on available preclinical and clinical data. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological profile.
Introduction
The azapirones, including this compound, represent a class of psychotropic agents that differ significantly from traditional anxiolytics and antidepressants, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). Their primary mechanism of action centers on the modulation of the serotonergic system, specifically through partial agonism at the 5-HT1A receptor. This receptor is a key regulator of mood and anxiety, and its modulation is a well-established therapeutic strategy for various psychiatric disorders.
Receptor Binding Profile
Some azapirones also exhibit affinity for other receptors, such as dopamine (B1211576) D2 and alpha-1 adrenergic receptors, which can contribute to their overall pharmacological effect and side-effect profile. However, this compound is generally described as a selective 5-HT1A partial agonist, suggesting lower affinity for these other receptor types.
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Selected Azapirones
| Compound | 5-HT1A Receptor | Dopamine D2 Receptor |
| This compound | Data not available | Data not available |
| Buspirone | ~33.6 | Moderate Affinity |
| Tandospirone | 27 ± 5 | >10,000 |
| Gepirone (metabolite) | 58 (3'-OH-gepirone) | Data not available |
Note: The Ki value for Buspirone is estimated based on its reported 7-fold lower affinity compared to a reference compound. Data for other azapirones are provided for comparative purposes.
Functional Activity at the 5-HT1A Receptor
This compound acts as a partial agonist at the 5-HT1A receptor. This means it binds to the receptor and elicits a functional response that is lower than that of the endogenous full agonist, serotonin. The partial agonism of this compound is a critical aspect of its mechanism, as it allows for a modulatory effect on serotonergic neurotransmission.
The functional activity of 5-HT1A receptor agonists can be assessed using various in vitro assays, such as the GTPγS binding assay and adenylyl cyclase activity assays. While specific EC50 or IC50 values for this compound are not available, its partial agonist nature has been qualitatively described.
Table 2: Comparative Functional Activity of Selected Azapirones
| Compound | Assay | Functional Activity |
| This compound | Data not available | Partial Agonist |
| Buspirone | Various | Partial Agonist |
| Tandospirone | Adenylyl Cyclase Assay | Partial Agonist (~60% of 8-OH-DPAT) |
| Gepirone | Various | Partial Agonist |
Downstream Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist like this compound, a conformational change in the receptor leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ). This initiates a cascade of intracellular signaling events.
Inhibition of Adenylyl Cyclase
The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including transcription factors that regulate gene expression.
Modulation of Ion Channels
The Gβγ subunit, released upon receptor activation, can directly interact with and modulate the activity of ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not widely published. However, the following are generalized methodologies commonly employed for the characterization of 5-HT1A receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for the 5-HT1A receptor.
-
General Procedure:
-
Membrane Preparation: Homogenates of brain tissue (e.g., hippocampus, cortex) or cells expressing the recombinant 5-HT1A receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor stimulation.
-
Objective: To determine the potency (EC50) and efficacy of this compound as a 5-HT1A receptor agonist.
-
General Procedure:
-
Membrane Preparation: Similar to the binding assay, membranes containing the 5-HT1A receptor are used.
-
Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of varying concentrations of the test compound (this compound).
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect relative to a full agonist).
-
Conclusion
This compound is a selective 5-HT1A partial agonist whose mechanism of action is centered on the modulation of serotonergic neurotransmission. Its primary effects are mediated through the Gαi/o-coupled 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and the activation of GIRK channels, both of which contribute to a decrease in neuronal excitability. Although its clinical development was halted, the study of this compound has contributed to the broader understanding of the role of 5-HT1A partial agonists in the treatment of anxiety and depression. Further research into the specific molecular interactions and downstream signaling of this compound could provide valuable insights for the design of future therapeutics with improved efficacy and tolerability.
References
- 1. This compound [medbox.iiab.me]
- 2. Azapirones versus placebo for panic disorder in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in major depression: a placebo-controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azapirone 5-HT1A receptor partial agonist treatment for major depressive disorder: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Zalospirone as a 5-HT1A Partial Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalospirone (also known by its developmental code WY-47,846) is a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1][2][3] Like other members of this class, such as buspirone (B1668070) and tandospirone, this compound was investigated for its potential therapeutic effects in anxiety and depression. Clinical trials demonstrated its efficacy in treating these conditions; however, its development was ultimately discontinued (B1498344) due to a high incidence of side effects.[1][4] This guide provides a comprehensive overview of the core pharmacology of this compound as a 5-HT1A partial agonist, including its mechanism of action, the experimental protocols used to characterize such compounds, and the relevant signaling pathways.
Quantitative Data
Table 1: Representative Binding Affinity of an Azapirone 5-HT1A Partial Agonist (Tandospirone)
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 27 ± 5 |
Table 2: Representative Functional Activity of a 5-HT1A Partial Agonist
| Assay | Parameter | Cell Line | Emax (% of 5-HT) | EC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | G-protein Activation | CHO cells expressing h5-HT1A | Partial Agonist | Data not available | |
| Adenylyl Cyclase | cAMP Inhibition | Rat Hippocampal Membranes | Partial Agonist | Data not available |
Mechanism of Action: 5-HT1A Partial Agonism
This compound exerts its effects by acting as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor. These receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gi/o).
Signaling Pathway
Activation of the 5-HT1A receptor by an agonist, such as this compound, initiates a cascade of intracellular events:
-
Receptor Binding and G-protein Activation: this compound binds to the 5-HT1A receptor, inducing a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.
-
Dissociation of G-protein Subunits: The Gαi/o-GTP subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the activity of the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic Adenosine Monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation of downstream target proteins, ultimately modulating neuronal excitability and gene expression.
Experimental Protocols
The characterization of a 5-HT1A partial agonist like this compound typically involves a series of in vitro assays to determine its binding affinity and functional activity.
Radioligand Binding Assay (for Determining Binding Affinity, Ki)
This assay measures the affinity of a compound for the 5-HT1A receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus) or from cells engineered to express the human 5-HT1A receptor.
-
Incubation: A constant concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for Determining Functional Activity, EC50 and Emax)
This functional assay measures the ability of a compound to activate G-proteins coupled to the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes expressing 5-HT1A receptors are used.
-
Incubation: Membranes are incubated with a non-hydrolyzable radiolabeled analog of GTP, [³⁵S]GTPγS, in the presence of varying concentrations of the test compound (this compound).
-
G-protein Activation: Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay (SPA) or filtration.
-
Data Analysis: A dose-response curve is generated by plotting the amount of [³⁵S]GTPγS binding against the concentration of the test compound. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal response, expressed as a percentage of the response to a full agonist like serotonin) are determined.
References
A Technical Guide to the Pharmacological Profile of Zalospirone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacological properties of Zalospirone (WY-47,846), a selective 5-HT₁ₐ partial agonist belonging to the azapirone chemical class.[1][2] Developed for the potential treatment of anxiety and major depression, its clinical advancement was halted due to a high incidence of side effects.[1][2][3] This guide details its mechanism of action, receptor interaction profile, the signaling pathways it modulates, and the standard experimental protocols used to characterize such compounds.
Mechanism of Action
This compound exerts its primary pharmacological effects through its activity as a partial agonist at the serotonin (B10506) 1A (5-HT₁ₐ) receptor. The 5-HT₁ₐ receptor is the most widely distributed serotonin receptor subtype in the central nervous system and plays a crucial role in modulating mood, cognition, and anxiety.
1.1 Receptor Location and Function The 5-HT₁ₐ receptors targeted by this compound are located in two key positions:
-
Presynaptic Autoreceptors: Found on the soma and dendrites of serotonergic neurons within the raphe nuclei. Activation of these receptors provides a negative feedback mechanism, inhibiting the firing of serotonin neurons and reducing serotonin release.
-
Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in various brain regions, particularly the hippocampus, amygdala, septum, and cerebral cortex. Activation of these receptors mediates the postsynaptic effects of serotonin.
1.2 Intracellular Signaling Pathways As a G-protein coupled receptor (GPCR), the 5-HT₁ₐ receptor couples to inhibitory G-proteins (Gαi/o). Agonist binding, including that of this compound, initiates several downstream signaling cascades:
-
Canonical Gαi Pathway: The primary pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA).
-
Gβγ Subunit-Mediated Signaling: Upon G-protein activation, the Gβγ subunit dissociates and can directly modulate ion channels. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability, and the closing of voltage-gated calcium channels.
-
Non-Canonical Pathways: The 5-HT₁ₐ receptor also activates other signaling cascades typically associated with growth factors. These include the Phosphoinositide 3-Kinase (PI3K)-Akt pathway and the Extracellular signal-Regulated Kinase (ERK) pathway, which are implicated in neuronal survival and plasticity.
Pharmacological Data
This compound is characterized as a partial agonist, meaning it binds to and activates the 5-HT₁ₐ receptor but produces a submaximal response compared to a full agonist like serotonin. While specific high-affinity binding data (e.g., Ki values) for this compound are not detailed in the provided search results, its profile is comparable to other azapirones which are known for their high selectivity for the 5-HT₁ₐ receptor.
Table 1: Comparative Receptor Binding Profile of Azapirones
| Receptor Target | This compound | Buspirone | Tandospirone | General Azapirone Activity |
|---|---|---|---|---|
| 5-HT₁ₐ | Partial Agonist | Partial Agonist | Partial Agonist (Ki = 27 nM) | Primary Target (Partial/Full Agonists) |
| 5-HT₂ | Low Affinity | Moderate Affinity | Low Affinity (Ki > 1300 nM) | Variable (Antagonists/Inverse Agonists) |
| Dopamine D₂ | Low Affinity | Moderate Affinity | Low Affinity (Ki > 1300 nM) | Variable (Antagonists/Partial Agonists) |
| α₁-Adrenergic | Low Affinity | Moderate Affinity | Low Affinity (Ki > 1300 nM) | Variable (Antagonists) |
| α₂-Adrenergic | Low Affinity | Low Affinity | Low Affinity (Ki > 1300 nM) | Variable (Antagonists) |
Note: This table provides a qualitative summary based on available literature. Quantitative Ki values for this compound were not found in the search results.
Key Experimental Protocols
The pharmacological profile of a compound like this compound is determined using a suite of standardized in vitro assays. The two primary methods are radioligand binding assays to determine affinity and functional assays like [³⁵S]GTPγS binding to determine efficacy and potency.
3.1 Radioligand Binding Assay (Competitive) This assay is the gold standard for determining a compound's binding affinity (Ki) for a target receptor. It measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from the receptor.
Methodology:
-
Receptor Preparation: A source of the target receptor, typically a cell membrane homogenate from cells engineered to express the human 5-HT₁ₐ receptor, is prepared and stored.
-
Incubation: The membrane preparation is incubated in a buffer solution containing:
-
A fixed, low concentration of a high-affinity radioligand specific for the 5-HT₁ₐ receptor.
-
A range of concentrations of the unlabeled test compound (this compound).
-
-
Equilibrium: The mixture is incubated at a specific temperature for a set time to allow the binding reaction to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. This generates a sigmoidal competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
3.2 [³⁵S]GTPγS Binding Assay (Functional) This is a functional assay used to measure the activation of G-proteins following receptor stimulation by an agonist. It is highly effective for characterizing the potency (EC₅₀) and efficacy (Eₘₐₓ) of ligands and can distinguish between full agonists, partial agonists, and antagonists.
Methodology:
-
Receptor Preparation: As with the binding assay, cell membranes expressing the 5-HT₁ₐ receptor are used.
-
Incubation: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state) and varying concentrations of the test compound (this compound).
-
G-Protein Activation: The reaction is initiated by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. When this compound (an agonist) binds to and activates the receptor, it causes the Gαi subunit to release GDP and bind [³⁵S]GTPγS.
-
Accumulation: Because [³⁵S]GTPγS is resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity, the activated Gα-[³⁵S]GTPγS complex accumulates.
-
Separation & Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins (and thus the membranes) is measured, typically via filtration and scintillation counting.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of this compound. The resulting curve is used to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation relative to a full agonist). This data confirms this compound's partial agonist activity.
References
Zalospirone: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zalospirone is a selective partial agonist of the 5-HT1A serotonin (B10506) receptor, belonging to the azapirone class of compounds. It has been investigated for its anxiolytic and antidepressant properties. This document provides a comprehensive technical overview of this compound's chemical structure, a detailed account of its chemical synthesis with experimental protocols, and an illustrative representation of its signaling pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (3aR,4R,4aR,6aS,7S,7aS)-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-ethenocyclobuta[f]isoindole-1,3(2H)-dione. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3aR,4R,4aR,6aS,7S,7aS)-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-ethenocyclobuta[f]isoindole-1,3(2H)-dione | |
| CAS Number | 114298-18-9 | [1] |
| Molecular Formula | C24H29N5O2 | [2] |
| Molecular Weight | 419.53 g/mol | |
| SMILES | O=C1N(CCCCN2CCN(CC2)c3ncccn3)C(=O)C4C1C5C=CC4C5 | |
| InChI | InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+ |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, followed by their condensation. The overall synthetic workflow is depicted below.
Experimental Protocols
2.1.1. Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (Intermediate 1)
This intermediate is prepared via a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride.
-
Materials: 1,3-cyclohexadiene, Maleic anhydride, Anhydrous diethyl ether.
-
Procedure:
-
A solution of maleic anhydride (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
1,3-Cyclohexadiene (1.1 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the desired product.
-
-
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Melting Point (°C) |
| Maleic Anhydride | 1.0 | ~95 | 147-149 |
| 1,3-Cyclohexadiene | 1.1 |
2.1.2. Synthesis of 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine (Intermediate 2)
This intermediate is synthesized in a three-step process starting from 1-(pyrimidin-2-yl)piperazine.
-
Step 1: Synthesis of 1-(4-Chlorobutyl)-4-(pyrimidin-2-yl)piperazine
-
Materials: 1-(Pyrimidin-2-yl)piperazine, 1,4-Dichlorobutane, Sodium carbonate, Acetonitrile (B52724).
-
Procedure:
-
A mixture of 1-(pyrimidin-2-yl)piperazine (1.0 eq), 1,4-dichlorobutane (1.5 eq), and sodium carbonate (2.0 eq) in acetonitrile is heated at reflux for 12 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
-
-
-
Step 2: Synthesis of N-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)phthalimide
-
Materials: 1-(4-Chlorobutyl)-4-(pyrimidin-2-yl)piperazine, Potassium phthalimide, Dimethylformamide (DMF).
-
Procedure:
-
A mixture of 1-(4-chlorobutyl)-4-(pyrimidin-2-yl)piperazine (1.0 eq) and potassium phthalimide (1.2 eq) in DMF is heated at 100 °C for 6 hours.
-
The reaction mixture is cooled and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the phthalimide derivative.
-
-
-
Step 3: Synthesis of 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine
-
Materials: N-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)phthalimide, Hydrazine hydrate (B1144303), Ethanol (B145695).
-
Procedure:
-
A suspension of the phthalimide derivative (1.0 eq) in ethanol is treated with hydrazine hydrate (2.0 eq).
-
The mixture is heated at reflux for 4 hours.
-
After cooling, the precipitate of phthalhydrazide (B32825) is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or chromatography to afford the final amine.
-
-
-
Quantitative Data (Overall for Intermediate 2):
| Starting Material | Overall Yield (%) |
| 1-(Pyrimidin-2-yl)piperazine | ~60-70 |
2.1.3. Synthesis of this compound
-
Materials: endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine, Toluene (B28343).
-
Procedure:
-
A solution of endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (1.0 eq) and 1-(4-aminobutyl)-4-(pyrimidin-2-yl)piperazine (1.0 eq) in toluene is heated at reflux with a Dean-Stark apparatus to remove water for 18 hours.
-
The reaction mixture is cooled, and the solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica (B1680970) gel to give this compound.
-
-
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) |
| endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 1.0 | ~80 |
| 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine | 1.0 |
Signaling Pathway of this compound
This compound exerts its pharmacological effects primarily through its action as a partial agonist at the serotonin 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).
Upon binding of this compound to the 5-HT1A receptor, the associated Gi/o protein is activated. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity ultimately modulates gene transcription related to neuronal plasticity and excitability, contributing to the anxiolytic and antidepressant effects of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and signaling pathway of this compound. The synthetic route, while multi-stepped, is achievable through established organic chemistry reactions. The mechanism of action, centered on the partial agonism of the 5-HT1A receptor, provides a clear rationale for its observed pharmacological effects. This information serves as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the serotonergic system.
References
In-Vivo Effects of Zalospirone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalospirone (WY-47,846) is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2] It was investigated for its anxiolytic and antidepressant properties. While clinical trials showed some efficacy in treating anxiety and depression, development was halted due to a high incidence of side effects.[1][2] This technical guide provides a comprehensive overview of the available in-vivo preclinical data for this compound in animal models, focusing on its anxiolytic and antidepressant-like effects. Due to the discontinuation of its development, publicly available data is limited. This guide synthesizes the accessible information and provides context based on standard preclinical methodologies.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from available preclinical studies on this compound. It is important to note that access to the full-text of some primary literature was limited; therefore, some data is presented as reported in abstracts and secondary sources.
Table 1: Effects of this compound in a Punished Responding Model of Anxiety in Squirrel Monkeys
| Treatment Group | Dose (mg/kg, i.m.) | Change in Punished Response Rate | Reference |
| This compound | 0.001 - 0.1 | No increase | Gleeson & Barrett, 1990 |
| Higher doses | Decrease | Gleeson & Barrett, 1990 | |
| Midazolam (Control) | Not specified | Large increase | Gleeson & Barrett, 1990 |
Table 2: Effects of this compound in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Effect on Immobility Time | Reference |
| This compound | Not specified | Antidepressant-like activity reported | Singh & Lucki, 1993 |
Note: Specific quantitative data on the dose-dependent effects of this compound on immobility time from the primary source were not available.
Experimental Protocols
Punished Responding (Conflict) Test in Squirrel Monkeys
This model is a standard paradigm for evaluating the anxiolytic potential of drugs. The protocol described here is based on the methodology typically employed in such studies and the information available from the study by Gleeson & Barrett (1990).
Objective: To assess the anxiolytic-like effects of this compound by measuring its ability to increase behavior suppressed by punishment.
Apparatus: An operant conditioning chamber equipped with a response lever, a stimulus light, a feeder for reinforcement, and a device for delivering a mild electric shock.
Procedure:
-
Animal Training: Squirrel monkeys are first trained to press a lever for a food reward. A fixed-ratio schedule of reinforcement is typically used, where a set number of lever presses result in the delivery of a food pellet.
-
Introduction of Punishment: Once the lever-pressing behavior is stable, a punishment contingency is introduced. For example, every 30th lever press results in the delivery of a brief, mild electric shock to the feet. This creates a conflict between the motivation to obtain food and the desire to avoid the shock, leading to a suppression of the response rate.
-
Drug Administration: Animals are administered various doses of this compound or a control drug (e.g., a benzodiazepine (B76468) like midazolam) via intramuscular (i.m.) injection prior to the experimental session.
-
Data Collection: The primary dependent variable is the number of lever presses during the session. An increase in the rate of punished responding is indicative of an anxiolytic effect.
Logical Workflow for Punished Responding Experiment
Caption: Workflow for the punished responding experiment.
Forced Swim Test (Porsolt Test) in Rats
The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs. The following protocol is a generalized procedure based on the work of Singh & Lucki (1993) and standard laboratory practices.
Objective: To evaluate the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., to a depth of 15 cm) maintained at a constant temperature (e.g., 23-25°C).
Procedure:
-
Pre-test Session: On the first day, rats are individually placed in the swim cylinder for a 15-minute period. This initial exposure is to induce a state of behavioral despair in the subsequent test.
-
Drug Administration: On the second day, rats are administered this compound or a control vehicle via subcutaneous (s.c.) injection. The drug is typically given 30-60 minutes before the test session.
-
Test Session: The rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the 5-minute test is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.
Logical Workflow for Forced Swim Test Experiment
Caption: Workflow for the forced swim test experiment.
Mechanism of Action and Signaling Pathways
This compound acts as a selective partial agonist at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can influence various downstream cellular processes.
Proposed Signaling Pathway of this compound at 5-HT1A Receptors
Caption: Proposed signaling pathway for this compound.
Conclusion
The available preclinical data suggests that this compound exhibits properties consistent with its classification as a 5-HT1A partial agonist. In a primate model of anxiety, it did not produce the classic anxiolytic-like effects seen with benzodiazepines in the punished responding paradigm. However, it was reported to have antidepressant-like activity in the rat forced swim test. The discontinuation of its clinical development has resulted in a limited amount of publicly accessible, detailed in-vivo data. Further research would be necessary to fully elucidate its in-vivo pharmacological profile and the precise signaling mechanisms underlying its behavioral effects in animal models.
References
Zalospirone: A Preclinical and Clinical Investigation for Generalized Anxiety Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Zalospirone (WY-47,846) is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone chemical class. It was investigated for its potential therapeutic efficacy in anxiety and depression. While preclinical studies suggested anxiolytic properties, and a clinical trial in major depression showed some efficacy at higher doses, the development of this compound was ultimately halted due to a high incidence of adverse effects, preventing its progression to focused clinical trials for Generalized Anxiety Disorder (GAD). This technical guide provides a comprehensive overview of the available preclinical and clinical research on this compound, with a focus on its potential application for GAD. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by excessive and persistent worry. The serotonergic system, particularly the 5-HT1A receptor, has been a key target for the development of anxiolytic medications. Azapirones, such as buspirone, act as partial agonists at these receptors and represent a non-benzodiazepine treatment option for GAD. This compound emerged as a novel compound within this class, with the aim of offering an improved therapeutic profile. This document collates and analyzes the scientific data surrounding this compound's development, providing a technical resource for researchers in the field of anxiolytic drug discovery.
Mechanism of Action: 5-HT1A Receptor Partial Agonism
This compound's primary mechanism of action is as a selective partial agonist at the 5-HT1A receptor.[1] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex.
-
Presynaptic Autoreceptors: Activation of presynaptic 5-HT1A autoreceptors by a partial agonist like this compound leads to a decrease in the firing rate of serotonin neurons and a reduction in serotonin synthesis and release.
-
Postsynaptic Receptors: At postsynaptic sites, this compound acts as a partial agonist, meaning it has a lower intrinsic efficacy than the endogenous full agonist, serotonin. This results in a modulatory effect, potentially reducing the overstimulation of these receptors in conditions of excessive serotonergic activity, which is hypothesized to be involved in anxiety.
The net effect of this dual action is a complex regulation of the serotonin system, which is believed to underlie the anxiolytic effects of 5-HT1A partial agonists.
Preclinical Research
While specific preclinical studies on this compound for anxiety are not extensively available in the public domain, research on related azapirones and the general principles of anxiolytic drug screening provide a framework for understanding its initial evaluation. Anxiolytic potential is typically assessed in various animal models.
Experimental Protocols for Preclinical Anxiety Models
Standard preclinical models for assessing anxiolytic-like activity include conflict tests, the elevated plus-maze, and social interaction tests.
3.1.1. Vogel Conflict Test
This test is based on the principle that anxiolytic drugs increase the number of punished responses.
-
Apparatus: An operant chamber with a grid floor for delivering mild electric shocks and a drinking tube connected to a water source and a lickometer.
-
Procedure:
-
Water Deprivation: Rodents (typically rats) are water-deprived for a period (e.g., 24-48 hours) before the test.
-
Habituation: Animals are habituated to the testing chamber.
-
Testing: During the test session, every 20th lick on the drinking tube is paired with a mild electric shock to the feet.
-
Drug Administration: The test compound (this compound) or a vehicle is administered at a specified time before the test session.
-
-
Measures: The primary measure is the number of shocks received during the session. An increase in the number of shocks is indicative of an anxiolytic-like effect.
3.1.2. Geller-Seifter Conflict Test
This is another conflict-based model that assesses the anxiolytic potential of a drug.
-
Apparatus: An operant chamber equipped with two levers and a food dispenser. The floor is a grid capable of delivering electric shocks.
-
Procedure:
-
Training: Animals are trained to press one lever for a food reward on a variable-interval schedule (unpunished component). They are also trained to press a second lever for a food reward on a fixed-ratio schedule, where each press is accompanied by a mild foot shock (punished component).
-
Drug Administration: The test drug or vehicle is administered prior to the test session.
-
-
Measures: An anxiolytic effect is indicated by a selective increase in responding on the punished lever, with minimal or no effect on the unpunished lever responding.
3.1.3. Elevated Plus-Maze
This test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).
-
-
Measures: The number of entries into and the time spent in the open arms are recorded. An increase in these parameters suggests an anxiolytic-like effect.
3.1.4. Social Interaction Test
This model assesses the effect of a drug on social behavior, which can be inhibited by anxiety.
-
Apparatus: A neutral, well-lit arena.
-
Procedure:
-
Two unfamiliar animals are placed in the arena together.
-
Their social behaviors (e.g., sniffing, grooming, following) are observed and recorded for a set duration.
-
-
Measures: Anxiolytic compounds are expected to increase the duration and frequency of social interactions.
Clinical Research
The clinical development of this compound for anxiety disorders was limited. However, a significant clinical trial was conducted in patients with major depression, which provides the most substantial quantitative data available for this compound.[2]
Placebo-Controlled Multicenter Study in Major Depression
This study provides valuable insights into the efficacy, dose-response, and tolerability of this compound in a clinical setting.[2]
4.1.1. Experimental Protocol
-
Study Design: A 6-week, double-blind, placebo-controlled, multicenter study.[2]
-
Patient Population: 287 outpatients with unipolar major depression.[2] Key inclusion criteria included a minimum 21-item Hamilton Rating Scale for Depression (HAM-D) score of 20.
-
Treatment Arms:
-
Placebo
-
This compound 6 mg/day (administered three times daily)
-
This compound 15 mg/day (administered three times daily)
-
This compound 45 mg/day (administered three times daily)
-
-
Primary Outcome Measure: Change from baseline in the total score of the 21-item Hamilton Rating Scale for Depression (HAM-D).
Quantitative Data Summary
Table 1: Efficacy of this compound in Major Depression (6-Week Study)
| Treatment Group | Mean Change from Baseline in HAM-D Total Score | p-value vs. Placebo |
| Placebo | -8.4 | - |
| This compound (6 mg/day) | > Placebo (not significant) | > 0.05 |
| This compound (15 mg/day) | > Placebo (not significant) | > 0.05 |
| This compound (45 mg/day) | -12.8 | < 0.05 |
Table 2: Tolerability of this compound in Major Depression (6-Week Study)
| Adverse Event | This compound (45 mg/day) Incidence | Dropout Rate in High-Dose Group by Week 6 |
| Dizziness | Nearly 50% | 51% |
| Nausea | Nearly 50% | 51% |
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for this compound are scarce in publicly available literature. The elimination half-life is reported to be between 1 and 4 hours, which would necessitate multiple daily doses to maintain therapeutic concentrations. The pharmacodynamic effects are presumed to be directly related to its 5-HT1A partial agonist activity.
Rationale for Discontinuation in GAD Development
Although never formally tested in large-scale GAD trials, the development of this compound was halted due to its unfavorable side-effect profile observed in the depression study. The high incidence of dizziness and nausea at the most effective dose (45 mg/day) led to a very high dropout rate, making it an unviable candidate for further development for any indication, including GAD.
Conclusion
This compound, a selective 5-HT1A partial agonist, showed initial promise as a potential anxiolytic and antidepressant. Preclinical rationale supported its development, and a clinical trial in major depression demonstrated some efficacy, albeit at a dose that was poorly tolerated. The significant side-effect burden ultimately led to the cessation of its development program. This technical guide summarizes the available scientific information on this compound, highlighting the critical importance of tolerability in the successful development of new psychotropic medications. While this compound itself did not reach the market, the research conducted provides valuable data for the broader field of 5-HT1A receptor pharmacology and the ongoing quest for improved treatments for generalized anxiety disorder.
References
Zalospirone in Major Depressive Disorder: A Technical Review of Clinical Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalospirone (WY-47,846) is a novel cyclic imide and a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1][2] It has been investigated for its potential therapeutic efficacy in major depressive disorder (MDD). Compounds that act on the serotonin (B10506) 5-HT1A receptor have shown promise as antidepressants.[1] This technical guide provides an in-depth overview of the clinical studies on this compound for MDD, focusing on quantitative data, experimental protocols, and the underlying pharmacological mechanisms. Although showing some antidepressant effects, this compound's development was halted due to a high incidence of side effects at effective doses.[2]
Core Mechanism of Action: 5-HT1A Receptor Partial Agonism
This compound exerts its effects primarily through partial agonism at the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptors are crucial in regulating mood and anxiety. They are found both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus and cortex. The antidepressant effect of 5-HT1A agonists is hypothesized to involve the desensitization of these receptors.
Figure 1: this compound's Proposed Signaling Pathway in MDD.
Clinical Efficacy in Major Depressive Disorder
A significant placebo-controlled, multicenter clinical trial investigated the efficacy and safety of this compound in outpatients with unipolar major depression.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 287 |
| Mean Age (years) | 44 |
| Gender | 55% Men, 45% Nonfertile Women |
| Diagnosis | Unipolar Major Depression |
| Baseline Severity | Minimum 21-item Hamilton Rating Scale for Depression (HAM-D) score of 20 |
Experimental Protocol: Multicenter, Double-Blind, Placebo-Controlled Study
The study was a 6-week, double-blind trial. Patients were randomly assigned to one of four treatment groups.
Figure 2: Workflow of the this compound MDD Clinical Trial.
Results
A dose-dependent effect was observed, with the highest dose showing a statistically significant antidepressant effect compared to placebo.
Table 2: Efficacy of this compound in MDD (Change from Baseline in HAM-D Score at Week 6)
| Treatment Group (per day) | Mean Improvement (Change from Baseline) | p-value vs. Placebo |
| Placebo | 8.4 | - |
| This compound 6 mg | > 8.4 | Not Significant |
| This compound 15 mg | > 8.4 | Not Significant |
| This compound 45 mg | 12.8 | < 0.05 |
The antidepressant effect of the 45 mg/day dose was noted as early as week 2 of the trial. However, this clinical improvement was only significant in the observed cases analysis and not in the last-observation-carried-forward (LOCF) analyses.
Safety and Tolerability
The tolerability of this compound, particularly at the effective 45 mg/day dose, was poor, leading to a high dropout rate.
Table 3: Adverse Events and Discontinuation Rates
| Adverse Event/Outcome | Placebo Group | This compound 6 mg/day | This compound 15 mg/day | This compound 45 mg/day |
| Dizziness | - | - | - | ~50% |
| Nausea | - | - | - | ~50% |
| Dropout Rate by Week 6 | - | - | - | 51% |
The high incidence of dizziness and nausea in the high-dose group was a significant limiting factor in its clinical utility.
Pharmacokinetics
This compound has a relatively short elimination half-life of 1-4 hours.
Conclusion and Future Directions
This compound demonstrated a statistically significant antidepressant effect at a dose of 45 mg/day in patients with major depressive disorder. This finding supports the hypothesis that 5-HT1A receptor agonism is a viable mechanism for antidepressant action. However, the clinical development of this compound was hampered by its poor tolerability at this effective dose, with a high incidence of side effects leading to a substantial patient dropout rate. Future research could explore whether a gradual dose titration might improve the tolerability of high doses of this compound or similar compounds. The experience with this compound underscores the challenge in developing selective 5-HT1A agonists that balance efficacy with an acceptable side-effect profile.
References
Preclinical Studies of Zalospirone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zalospirone (WY-47,846) is a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1] Developed for the treatment of anxiety and depression, its preclinical profile was characterized by its targeted action on the serotonergic system. In animal models, it demonstrated activities consistent with its mechanism of action, though its anxiolytic-like effects in conflict models were not aligned with those of classic benzodiazepines.[2] Antidepressant-like properties were also investigated in rodent models.[3] Despite showing efficacy in early clinical trials for major depression, development was ultimately halted due to a high incidence of side effects, including dizziness and nausea, leading to significant patient dropout rates.[1][4] This document provides a comprehensive overview of the core preclinical studies of this compound, detailing its mechanism of action, pharmacodynamic outcomes in behavioral models, and typical pharmacokinetic evaluation workflows.
Mechanism of Action: 5-HT1A Receptor Partial Agonism
This compound's primary pharmacological target is the serotonin (B10506) 1A (5-HT1A) receptor, where it acts as a partial agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This action modulates neuronal excitability. As a partial agonist, this compound binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This is thought to contribute to its therapeutic effect by stimulating postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex while acting on presynaptic autoreceptors in the raphe nuclei to modulate serotonin release.
Receptor Binding Profile
While specific Ki values for this compound are not consistently reported in publicly accessible literature, the binding profile is characterized by high affinity and selectivity for the 5-HT1A receptor over other neurotransmitter receptors. For context, other well-studied azapirones like buspirone (B1668070) and tandospirone (B1205299) also show high affinity for the 5-HT1A receptor but differ in their selectivity, with some exhibiting moderate affinity for dopamine (B1211576) D2 receptors.
Table 1: Representative Receptor Binding Affinities of Azapirone Class Compounds
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference Compound |
|---|---|---|---|
| This compound | 5-HT1A | High Affinity (Specific value not cited) | - |
| Tandospirone | 5-HT1A | 240 | |
| Buspirone | 5-HT1A | ~29 |
| | Dopamine D2 | ~480 | |
Note: Data for related compounds are provided for comparative purposes.
Signaling Pathway
The activation of the 5-HT1A receptor by this compound initiates a downstream signaling cascade characteristic of Gi/o-coupled GPCRs.
References
Methodological & Application
Administration Routes for Zalospirone in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalospirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone chemical class.[1][2] It has been investigated for its potential therapeutic effects in anxiety and depression.[2] Preclinical research in laboratory animals is a critical step in evaluating the efficacy, safety, and pharmacokinetics of novel compounds like this compound. The choice of administration route is a pivotal factor in such studies, as it significantly influences the drug's absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the experimental outcomes.
This document provides detailed application notes and protocols for the common administration routes of this compound in laboratory animals, primarily focusing on rats and mice. Due to the limited availability of specific pharmacokinetic data for this compound in these models, data for the structurally and pharmacologically similar 5-HT1A agonist, tandospirone, is provided as a reference. Researchers should consider this as a surrogate and, where possible, conduct pilot studies to determine the precise pharmacokinetic profile of this compound under their specific experimental conditions.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the available pharmacokinetic parameters for tandospirone, a compound structurally related to this compound, in rats. This data can serve as a valuable reference for planning preclinical studies with this compound.
| Administration Route | Animal Model | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Absolute Bioavailability (%) |
| Oral (Intragastric) | Rat | 20 | 0.161 ± 0.09 | Not Reported | 1.380 ± 0.46 | 0.24 |
| Intravenous | Rat | 20 | - | - | 1.224 ± 0.39 | 100 |
| Intraperitoneal | Rat/Mouse | Not Reported | Not Reported | Not Reported | Not Reported | Generally high, often approaching IV |
| Subcutaneous | Rat/Mouse | Not Reported | Not Reported | Not Reported | Generally slower absorption than IP | Variable, depends on formulation |
Data for Intraperitoneal and Subcutaneous routes for this compound or a close analog were not available in the searched literature. The expected characteristics are based on general pharmacokinetic principles for these routes.[3][4]
Signaling Pathway
Experimental Protocols
Note on Vehicle Selection: this compound's solubility should be determined to select an appropriate vehicle. For aqueous solutions, sterile saline (0.9% NaCl) is often suitable. For compounds with poor water solubility, vehicles such as a small percentage of DMSO or Tween 80 in saline, or a suspension in a vehicle like 0.5% methylcellulose, may be necessary. It is crucial to test the vehicle alone as a control in experiments to account for any potential effects of the vehicle itself.
Oral Administration (Gavage)
Oral gavage ensures the precise delivery of a specific dose directly into the stomach.
Materials:
-
This compound solution/suspension
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
-
70% ethanol
Procedure (Rat):
-
Animal Preparation: Weigh the rat to accurately calculate the dose volume.
-
Restraint: Gently but firmly restrain the rat to prevent movement. One common method is to hold the animal along your forearm with its head between your index and middle fingers.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.
-
Verification: Ensure the animal is not in respiratory distress, which would indicate tracheal insertion.
-
Administration: Once the needle is in the stomach, slowly administer the this compound solution over 2-3 seconds.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress.
Intravenous (IV) Administration
IV administration provides 100% bioavailability and rapid onset of action. The lateral tail vein is the most common site for IV injections in rats and mice.
Materials:
-
Sterile this compound solution (ensure it is free of particulates)
-
Tuberculin or insulin (B600854) syringes with appropriate needle size (e.g., 27-30G)
-
Restraint device for rodents
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol
Procedure (Mouse):
-
Animal Preparation: Place the mouse in a restraint device.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.
-
Site Preparation: Clean the tail with 70% ethanol.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Verification: A small amount of blood may enter the hub of the needle upon successful entry.
-
Administration: Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein, and it should be withdrawn and re-inserted.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration
IP injection is a common route for systemic administration, offering rapid absorption, although it is subject to some first-pass metabolism in the liver.
Materials:
-
Sterile this compound solution
-
Syringes (1-3 mL) with appropriate needle size (e.g., 25-27G)
-
Animal scale
-
70% ethanol
Procedure (Rat):
-
Animal Preparation: Weigh the rat to calculate the correct dose volume.
-
Restraint: Restrain the rat securely, exposing the abdomen. It is often helpful to have the animal's head tilted slightly downwards.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Site Preparation: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle. Before injecting, gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.
-
Administration: Inject the this compound solution smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of discomfort or adverse effects.
Subcutaneous (SC) Administration
SC administration results in slower, more sustained absorption compared to IV or IP routes.
Materials:
-
Sterile this compound solution
-
Syringes (1 mL) with appropriate needle size (e.g., 25-27G)
-
Animal scale
-
70% ethanol
Procedure (Mouse):
-
Animal Preparation: Weigh the mouse to determine the dose volume.
-
Restraint: Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades (scruff), to form a "tent".
-
Site Preparation: Clean the injection site with 70% ethanol.
-
Injection: Insert the needle into the base of the skin tent, parallel to the spine. Be careful not to pass the needle through both layers of skin.
-
Administration: Inject the this compound solution. A small bleb or lump will form under the skin.
-
Withdrawal: Remove the needle and gently massage the area to aid dispersion of the solution.
-
Monitoring: Return the mouse to its cage and monitor for any local irritation at the injection site.
Experimental Workflow
References
Application Notes and Protocols: The Use of Zalospirone in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalospirone (also known as WY-47,846) is a selective partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2] It was initially investigated for its potential therapeutic effects in anxiety and depression.[1][3] As a research tool, this compound is valuable for in vitro studies aimed at characterizing the 5-HT1A receptor and for screening new compounds targeting this receptor. These application notes provide a comprehensive overview of this compound's receptor binding profile and detailed protocols for its use in receptor binding assays.
Data Presentation: Receptor Binding Profile of this compound
This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. Its binding affinity for other neurotransmitter receptors, including dopamine, adrenergic, and other serotonin receptor subtypes, is significantly lower. The following table summarizes the available quantitative data on this compound's binding affinities (Ki values).
| Receptor | Ki (nM) | Species | Radioligand | Reference |
| Serotonin 5-HT1A | Data not explicitly found, but described as high affinity | - | - | [1] |
| Dopamine D2 | Data not explicitly found, but described as low affinity | - | - |
Signaling Pathways
This compound exerts its effects primarily through the 5-HT1A receptor, a G-protein coupled receptor (GPCR). To a much lesser extent, its potential interaction with the Dopamine D2 receptor, another GPCR, may be considered in comprehensive profiling.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is mediated by the coupling of the receptor to inhibitory G-proteins (Gi/o). The βγ-subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
Caption: 5-HT1A Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling Pathway
The Dopamine D2 receptor, similar to the 5-HT1A receptor, is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Although this compound has a low affinity for this receptor, understanding its canonical signaling pathway is crucial for interpreting off-target effects in binding assays.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for conducting receptor binding assays to characterize the interaction of this compound with the 5-HT1A receptor.
Experimental Workflow: Radioligand Competition Binding Assay
This workflow outlines the key steps in determining the binding affinity of a test compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Caption: Radioligand Competition Binding Assay Workflow.
Protocol 1: 5-HT1A Receptor Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor using a radioligand competition binding assay.
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: 5-HT (Serotonin) or WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM 5-HT).
-
Competition Binding: Add 50 µL of each this compound dilution.
-
To all wells, add 50 µL of [³H]8-OH-DPAT diluted in assay buffer to a final concentration approximately equal to its Kd (typically 0.5-2.0 nM).
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This compound serves as a highly selective tool for investigating the pharmacology of the 5-HT1A receptor. The provided protocols offer a robust framework for conducting receptor binding assays to elucidate the affinity and selectivity of this compound and other novel compounds. Accurate determination of binding affinities is a critical step in the drug discovery and development process, enabling the characterization of compound-target interactions and the prediction of potential therapeutic and off-target effects.
References
Application Notes and Protocols for Evaluating Zalospirone Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the pharmacokinetic properties of Zalospirone, a selective 5-HT1A partial agonist. Although the clinical development of this compound was not completed, understanding its pharmacokinetic profile remains crucial for academic research and potential future investigations into related compounds.[1] This document outlines methodologies for quantification in biological matrices, in vitro metabolism, plasma protein binding, and in vivo pharmacokinetic studies.
Quantitative Analysis of this compound in Plasma
A robust and validated analytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in quantifying drugs in complex biological matrices.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for similar azapirone compounds.
1.1. Materials and Reagents:
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the study samples)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
1.2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
1.3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
1.4. LC-MS/MS Conditions (Hypothetical Parameters):
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in ACN |
| Gradient | Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion |
| Collision Energy | To be optimized for this compound and IS |
1.5. Method Validation: The analytical method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
In Vitro Metabolism Studies
Understanding the metabolic fate of this compound is critical for predicting its clearance and potential for drug-drug interactions. In vitro studies using liver microsomes can identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved. Based on studies of similar azapirones like perospirone (B130592) and tandospirone, CYP3A4 is likely a key enzyme in this compound metabolism.[2][3]
Protocol: Metabolic Stability of this compound in Human Liver Microsomes
2.1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold, as a stopping solution)
2.2. Experimental Workflow:
Caption: Workflow for metabolic stability assay of this compound.
2.3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).
Plasma Protein Binding
The extent of binding to plasma proteins influences the distribution and availability of a drug to its target sites. Equilibrium dialysis is a standard method to determine the fraction of unbound drug.
Protocol: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
3.1. Materials and Reagents:
-
This compound
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device with semi-permeable membranes (e.g., MWCO 12-14 kDa)
3.2. Experimental Procedure:
-
Spike human plasma with this compound to the desired concentration.
-
Load the plasma sample into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both aliquots using the validated LC-MS/MS method.
3.3. Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percentage bound = (1 - fu) x 100
In Vivo Pharmacokinetic Study
An in vivo study in an animal model (e.g., rats) is essential to determine the complete pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).
Protocol: In Vivo Pharmacokinetic Study of this compound in Rats
4.1. Study Design:
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 5 mg/kg).
-
-
Dosing: Formulate this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).
-
Blood Sampling: Collect serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
4.2. Sample Analysis and Pharmacokinetic Parameters:
-
Analyze plasma samples for this compound concentration using the validated LC-MS/MS method.
-
Use non-compartmental analysis to calculate the following pharmacokinetic parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Elimination half-life |
| CL | Total body clearance (for IV administration) |
| Vd | Volume of distribution (for IV administration) |
| F% | Absolute bioavailability (calculated from PO and IV data) |
Summary of this compound Pharmacokinetic Properties
Due to the discontinuation of its development, publicly available quantitative pharmacokinetic data for this compound is limited. The primary known parameter is its elimination half-life.
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 1-4 hours | [1] |
| Route of Administration (Clinical) | Oral | [1] |
| Clinical Dosing Regimen | 6, 15, or 45 mg/day (administered three times daily) |
Signaling Pathway
This compound acts as a selective partial agonist at the 5-HT1A receptor.
Caption: Simplified signaling pathway of this compound via the 5-HT1A receptor.
Disclaimer: The protocols and specific parameters provided are for illustrative purposes and should be optimized and validated for each specific experimental setting. The information on this compound's metabolism is inferred from related compounds and requires experimental confirmation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Zalospirone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of Zalospirone.
Disclaimer
The quantitative solubility data presented in this document are computationally predicted values and have not been experimentally confirmed. Researchers are strongly advised to determine the experimental solubility of this compound under their specific conditions using the detailed protocol provided herein.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the formulation and handling of this compound due to its poor aqueous solubility.
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
Question: I dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media). How can I prevent this?
Answer: This phenomenon, often called "crashing out," is common for poorly soluble compounds. The drastic change in solvent polarity upon dilution into an aqueous medium significantly reduces the solubility of the hydrophobic drug.
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: The final concentration of the organic solvent in your aqueous solution should be minimized to a level that is tolerated by your experimental system (typically <1% v/v for cell-based assays) while maintaining this compound in solution.
-
Use a Co-solvent System: Employing a mixture of solvents can sometimes enhance solubility better than a single solvent.
-
Gentle Warming and Mixing: Briefly warming the aqueous buffer (e.g., to 37°C) and ensuring rapid and uniform mixing while adding the this compound stock solution can help prevent localized high concentrations and subsequent precipitation.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve the solubility of this compound, which has basic functional groups. Acidic conditions would likely increase its solubility.
-
Employ Solubility-Enhancing Excipients: Consider the use of excipients to create more stable formulations.
Predicted Solubility of this compound:
| Solvent System | Predicted Solubility (logS)¹ | Predicted Solubility (mg/mL)¹ | Solubility Class¹ |
| Water | -4.50 | 0.013 | Poorly soluble |
¹Predicted using SwissADME online tool.
Issue 2: Inconsistent or Low Bioavailability in Preclinical Studies
Question: We are observing low and variable oral bioavailability of this compound in our animal models. Could this be related to its solubility?
Answer: Yes, poor aqueous solubility is a primary reason for low and inconsistent oral bioavailability of drugs. For a drug to be absorbed in the gastrointestinal (GI) tract, it must first be dissolved in the GI fluids.
Troubleshooting Strategies:
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate. Preparing a nanosuspension of this compound is a viable strategy.
-
Amorphous Solid Dispersion: Converting the crystalline form of this compound to an amorphous state by dispersing it in a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the GI tract.
Formulation Approaches to Enhance Bioavailability:
| Formulation Strategy | Key Excipients | Principle of Solubility Enhancement |
| Nanosuspension | Stabilizers (e.g., Polysorbates, Poloxamers) | Increased surface area leading to faster dissolution. |
| Amorphous Solid Dispersion | Polymers (e.g., PVP, HPMC, Soluplus®) | Drug is molecularly dispersed in a hydrophilic carrier in a high-energy amorphous state. |
| Lipid-Based Formulations | Oils, Surfactants, Co-solvents | Drug is dissolved in a lipid vehicle, forming fine emulsions or micelles in the GI tract. |
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutical Classification System (BCS) class of this compound?
A1: While there is no officially published BCS classification for this compound, based on its predicted low aqueous solubility and likely high permeability (typical for many centrally acting drugs), it is anticipated to be a BCS Class II or Class IV compound. This highlights the importance of solubility enhancement for its oral delivery.
Q2: What are the best organic solvents to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are commonly used to dissolve poorly soluble drugs for in vitro experiments. For in vivo studies, co-solvent systems such as a mixture of PEG400, ethanol, and water are often employed. It is crucial to determine the solubility in your chosen solvent system experimentally.
Q3: How can I experimentally determine the solubility of this compound?
A3: The gold standard for determining equilibrium solubility is the shake-flask method . A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q4: Are there any specific excipients that are recommended for improving this compound's solubility?
A4: For a BCS Class II compound like this compound is presumed to be, common and effective excipients include:
-
Polymers for solid dispersions: Povidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), and Soluplus®.
-
Surfactants for nanosuspensions and lipid-based formulations: Polysorbate 80 (Tween® 80), Poloxamer 188, and Cremophor® EL.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes to enhance solubility.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, DMSO, PEG400)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vials to stand to let the undissolved particles settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant.
-
Dilute the aliquot with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of this compound in the solvent in mg/mL.
Visualizations
Caption: Workflow for experimental solubility determination.
Technical Support Center: Mitigating Zalospirone-Induced Side Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate side effects observed during preclinical research with Zalospirone (WY-47,846), a selective 5-HT1A partial agonist. This compound has been investigated for its anxiolytic and antidepressant properties; however, its development was halted due to a high incidence of side effects in clinical trials, notably dizziness and nausea.[1][2][3] Understanding and managing adverse effects in animal models is crucial for accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (WY-47,846) is a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1][2] Its mechanism of action involves binding to and partially activating serotonin (B10506) 1A (5-HT1A) receptors. These receptors are located both presynaptically, where they act as autoreceptors to inhibit serotonin release, and postsynaptically, where they modulate neuronal excitability. This dual action is thought to underlie both its therapeutic effects and its side effect profile.
Q2: What are the most commonly reported side effects of this compound in animal models?
While specific preclinical studies on this compound's side effects are not extensively detailed in publicly available literature, the side effects are expected to be consistent with other 5-HT1A receptor agonists. The most common adverse effects observed with this class of compounds in animal models fall into two main categories:
-
Serotonin Syndrome-like Behaviors: At higher doses, 5-HT1A agonists can induce a constellation of symptoms often referred to as serotonin syndrome. In rodents, this can manifest as:
-
Flat body posture
-
Hindlimb abduction
-
Straub tail (stiff, erect tail)
-
Tremors
-
Piloerection (hair standing on end)
-
-
Nausea and Emesis-like Behaviors: Similar to the nausea reported in human trials, animal models may exhibit behaviors indicative of nausea. In rats, a common model for this is conditioned gaping.
Q3: At what doses are these side effects typically observed?
Dose-dependency is a key factor. While therapeutic, anxiolytic-like effects of this compound have been observed at doses as low as 0.1 mg/kg in squirrel monkeys, higher doses are more likely to induce adverse effects. For instance, in studies with other 5-HT1A agonists, serotonin syndrome-like behaviors become more pronounced at higher dose ranges. It is crucial to perform a dose-response study in your specific animal model and experimental paradigm to identify the therapeutic window and the threshold for side effects.
Q4: Can the route of administration influence the side effect profile?
Yes, the route and speed of administration can significantly impact the incidence and severity of side effects. Intravenous (IV) or intraperitoneal (IP) injections, which lead to rapid peak plasma concentrations, may be more likely to induce acute side effects compared to oral (PO) or subcutaneous (SC) administration. If severe side effects are observed, consider altering the route of administration to achieve a slower absorption rate.
Troubleshooting Guides
Issue 1: Observing Serotonin Syndrome-like Behaviors
Symptoms: Your animals (rats or mice) exhibit a combination of flat body posture, hindlimb abduction, Straub tail, tremors, and/or piloerection after this compound administration.
Potential Cause: Overstimulation of 5-HT1A and potentially other serotonin receptors at high doses of this compound.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. Conduct a dose-response study to find the minimal effective dose for your desired therapeutic effect with an acceptable side effect profile.
-
Pharmacological Intervention with a 5-HT2A Antagonist: Serotonin syndrome is mediated in part by 5-HT2A receptors. Co-administration of a 5-HT2A antagonist can mitigate these symptoms.
-
Recommended Agent: Cyproheptadine (B85728).
-
Rationale: Cyproheptadine is a potent 5-HT2A antagonist that has been shown to be effective in animal models of serotonin syndrome.
-
Protocol: See the detailed experimental protocol below.
-
Issue 2: Observing Nausea-like Behaviors (e.g., Conditioned Gaping in Rats)
Symptoms: In rat models, you observe conditioned gaping or other behaviors suggestive of nausea following this compound administration.
Potential Cause: Activation of central 5-HT1A receptors that are involved in the emetic reflex.
Troubleshooting Steps:
-
Dose and Administration Route Adjustment: As with serotonin syndrome, a lower dose or a slower route of administration may reduce nausea-like behaviors.
-
Pharmacological Blockade with a 5-HT1A Antagonist (for mechanistic studies): To confirm that the observed nausea-like behavior is mediated by 5-HT1A receptors, you can pre-treat with a selective 5-HT1A antagonist. Note: This will also block the intended therapeutic effects of this compound and is therefore primarily a tool for mechanistic investigation, not a routine mitigation strategy.
-
Recommended Agent: WAY-100635.
-
Rationale: WAY-100635 is a highly selective and potent 5-HT1A receptor antagonist.
-
Protocol: See the detailed experimental protocol below.
-
Quantitative Data Summary
| Compound | Animal Model | Dose Range (Anxiolytic/Antidepressant Effect) | Observed Side Effects | Reference |
| This compound | Squirrel Monkey | 0.03 - 0.3 mg/kg (i.m.) | Not explicitly detailed in the abstract. | (Gleeson et al., 1990) |
| This compound | Rat | 1.25 - 5.0 mg/kg (i.p.) | Not explicitly detailed in the abstract. | (Singh & Lucki, 1993) |
| 5-HT1A Agonists (General) | Rodents | Variable | Serotonin syndrome-like behaviors, nausea (conditioned gaping). | General literature |
| Mitigating Agent | Target | Animal Model | Effective Dose Range | Effect |
| Cyproheptadine | 5-HT2A Receptor | Rodents | 1 - 5 mg/kg (i.p.) | Attenuates serotonin syndrome-like behaviors. |
| WAY-100635 | 5-HT1A Receptor | Rodents | 0.1 - 1.0 mg/kg (s.c. or i.p.) | Blocks 5-HT1A receptor-mediated effects (for mechanistic studies). |
Detailed Experimental Protocols
Protocol 1: Mitigation of Serotonin Syndrome-like Behaviors with Cyproheptadine
-
Objective: To reduce the severity of serotonin syndrome-like behaviors induced by high doses of this compound.
-
Materials:
-
This compound HCl
-
Cyproheptadine HCl
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
-
Procedure:
-
Prepare a solution of Cyproheptadine HCl in the chosen vehicle. A common dose range to start with is 1-5 mg/kg.
-
Administer cyproheptadine via intraperitoneal (i.p.) injection 30 minutes prior to the administration of this compound.
-
Prepare a solution of this compound HCl in the chosen vehicle.
-
Administer this compound at the desired dose.
-
Observe the animals for the presence and severity of serotonin syndrome-like behaviors (flat body posture, hindlimb abduction, Straub tail, tremor, piloerection) at regular intervals (e.g., 15, 30, 60, and 120 minutes post-Zalospirone administration).
-
Include control groups: Vehicle + Vehicle, Vehicle + this compound, and Cyproheptadine + Vehicle.
-
Protocol 2: Mechanistic Investigation of Nausea-like Behaviors with WAY-100635
-
Objective: To determine if this compound-induced nausea-like behaviors are mediated by the 5-HT1A receptor.
-
Materials:
-
This compound HCl
-
WAY-100635
-
Vehicle (e.g., sterile saline)
-
-
Procedure:
-
Prepare a solution of WAY-100635 in sterile saline. A common dose range is 0.1-1.0 mg/kg.
-
Administer WAY-100635 via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 15-30 minutes prior to the administration of this compound.
-
Prepare a solution of this compound HCl in sterile saline.
-
Administer this compound at a dose known to induce nausea-like behaviors.
-
Conduct the behavioral test for nausea (e.g., conditioned gaping paradigm).
-
Include control groups: Vehicle + Vehicle, Vehicle + this compound, and WAY-100635 + Vehicle.
-
Visualizations
Caption: Signaling pathway of this compound as a 5-HT1A partial agonist.
Caption: Experimental workflow for mitigating this compound-induced side effects.
References
Technical Support Center: Synthesis of Zalospirone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Zalospirone. Our aim is to help you improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, like other drugs in the azapirone class such as Buspirone, is typically synthesized through a convergent approach. This involves the preparation of two key intermediates: the bicyclic imide core and the N-(pyrimidin-2-yl)piperazine side chain, which are then coupled via a four-carbon linker. A common final step is a nucleophilic substitution or a reductive amination reaction to connect these fragments.
Q2: What are the critical steps that most significantly impact the overall yield of this compound synthesis?
A2: The two most critical stages affecting the overall yield are the synthesis of the complex bicyclic imide precursor, (3aα,4α,4aβ,6aβ,7α,7aα)-hexahydro-4,7-etheno-1H-cyclobut[f]isoindole-1,3(2H)-dione, and the final coupling reaction with the piperazine (B1678402) side chain. The stereochemistry of the bicyclic imide must be carefully controlled, and the final coupling reaction is often prone to side reactions that can reduce the yield and purity of the final product.
Q3: Are there any known impurities that are commonly formed during the synthesis?
A3: Yes, several impurities can form. In the analogous synthesis of Buspirone, N-oxide formation on the piperazine ring has been reported. Additionally, dialkylation of the piperazine nitrogen is a common side reaction if the linker is a dihalide. Incomplete reaction or side reactions during the formation of the bicyclic imide can also lead to persistent impurities that are difficult to remove.
Troubleshooting Guide
Low Yield in the Final Coupling Step (Nucleophilic Substitution)
Problem: The reaction between the bicyclic imide with an attached butyl-halide linker and 1-(2-pyrimidinyl)piperazine results in a low yield of this compound.
| Potential Cause | Recommended Solution |
| Slow reaction rate | Increase the reaction temperature. Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants and accelerate the reaction. |
| Side reactions (e.g., elimination) | Use a milder base or a non-nucleophilic bulky base to minimize elimination reactions of the alkyl halide. |
| Low reactivity of the halide | If using a butyl-chloride, consider converting it to a more reactive butyl-bromide or butyl-iodide. |
| Degradation of reactants or product | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Low Yield in the Reductive Amination Step
Problem: Low yield when coupling the bicyclic imide with an attached aldehyde linker and 1-(2-pyrimidinyl)piperazine via reductive amination.
| Potential Cause | Recommended Solution |
| Inefficient imine formation | Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves. |
| Decomposition of the reducing agent | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which is stable in the presence of the imine and does not reduce the aldehyde starting material. |
| Sub-optimal pH | The pH of the reaction is critical for reductive amination. Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine. |
| Catalyst poisoning (if using catalytic hydrogenation) | If using a metal catalyst like Pd/C, ensure the starting materials are free of impurities that could poison the catalyst, such as sulfur-containing compounds. |
Comparative Yield Data
The following table summarizes reported yields for key steps in the synthesis of Buspirone, a close structural analog of this compound, which can provide insights into expected yields for similar transformations in this compound synthesis.
| Reaction Step | Conditions | Reported Yield | Reference |
| Coupling of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione with piperazine | n-butanol, K2CO3, reflux | 83% | EP0395192A2[1] |
| Reaction of 8-(4-piperazin-1-yl-butyl)-8-azaspiro[4.5]decane-7,9-dione with 2-chloropyrimidine (B141910) | Ethanol (B145695), 80-120°C | 81.6% | EP0395192A2[1] |
| Palladium-catalyzed coupling | Pd-NHC-1, sodium tert-butoxide, 1,2-dimethoxyethane, 20°C | 90% | CN112209972A[2] |
| Overall yield of older three-step process | Not specified | < 10% | EP0395192A2[1] |
| Overall yield of improved process | Not specified | > 50% | EP0395192A2[1] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution for Buspirone Synthesis
This protocol is adapted from a patent for Buspirone synthesis and can be a starting point for the final coupling step in this compound synthesis.
-
Reactants: A mixture of 27.8 g (0.092 mol) of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, 79.1 g (0.92 mol) of piperazine, and 13.8 g (0.1 mol) of powdered potassium carbonate in 500 ml of n-butanol is prepared.
-
Reaction: The mixture is heated to reflux with stirring for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is then evaporated to dryness.
-
Purification: The residue is purified by column chromatography on silica (B1680970) gel to yield the intermediate product.
-
Final Step: The intermediate is then reacted with 2-chloropyrimidine in ethanol in the presence of an acid binder at 80-120°C to yield the final product.
Protocol 2: Reductive Amination (General)
This is a general protocol for reductive amination which can be adapted for this compound synthesis.
-
Imine Formation: Dissolve the aldehyde (1 equivalent) and the amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane). Add a drying agent such as anhydrous magnesium sulfate (B86663) or molecular sieves. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a selective reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Troubleshooting Zalospirone In Vivo Delivery
Welcome to the technical support center for Zalospirone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo delivery of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as WY-47,846) is an experimental small molecule that belongs to the azapirone chemical class.[1] It is a selective partial agonist of the 5-HT1A serotonin (B10506) receptor.[1][2] Its mechanism of action involves binding to and stimulating these receptors, which are involved in modulating mood and anxiety.[3]
Q2: What were the observed side effects of this compound in clinical trials?
A2: In human clinical trials for anxiety and depression, this compound was associated with a high dropout rate due to side effects. The most commonly reported adverse effects were dizziness and nausea.[4] While direct preclinical toxicity data is limited, researchers should be observant for analogous behavioral changes in animal models that might indicate central nervous system or gastrointestinal distress.
Q3: What is the likely metabolic profile of this compound in rodents?
Troubleshooting In Vivo Delivery of this compound
This section provides guidance on common challenges that may arise during the formulation and administration of this compound in in vivo experiments.
Issue 1: Poor Solubility and Vehicle Selection
Problem: You are observing precipitation of this compound when preparing your dosing solution, or you are unsure which vehicle to use for administration.
Background: The aqueous solubility of this compound is not well-documented in publicly available literature. As a complex organic molecule, it may have limited solubility in purely aqueous solutions like saline or phosphate-buffered saline (PBS).
Troubleshooting Steps:
-
Review Physicochemical Properties: this compound is available as a free base and as a hydrochloride salt. The hydrochloride salt form generally exhibits higher aqueous solubility. Ensure you are using the appropriate form for your desired formulation.
-
Utilize Co-solvents: For many compounds with low aqueous solubility, a common practice is to first dissolve the compound in a small amount of an organic solvent and then dilute it with the aqueous vehicle.
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many organic compounds. A common starting point is to dissolve this compound in 100% DMSO to create a stock solution, and then dilute it with saline or PBS to the final desired concentration. It is critical to keep the final concentration of DMSO low (typically <10%, and ideally <5%) to avoid vehicle-induced toxicity.
-
Ethanol: Ethanol can also be used as a co-solvent, often in combination with other vehicles.
-
Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) or polyethylene (B3416737) glycol (PEG) can be used to improve solubility and prevent precipitation. A typical concentration for Tween 80 is 1-5%.
-
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data for this compound is unavailable, you could empirically test the solubility at different physiological pH values (e.g., pH 6.5-7.4) if you encounter persistent solubility issues.
-
Sonication and Warming: Gentle warming (to around 37°C) and sonication can aid in the dissolution of the compound. However, be cautious about potential degradation with excessive heat.
-
Visual Inspection: Always visually inspect your final formulation for any signs of precipitation before administration. If precipitation occurs, you may need to adjust the vehicle composition or lower the final concentration of this compound.
Recommended Starting Formulation (for Intraperitoneal Injection):
-
Dissolve this compound in a minimal amount of DMSO.
-
Add Tween 80 to a final concentration of 1-5% (v/v).
-
Bring the solution to the final volume with sterile saline or PBS, ensuring the final DMSO concentration is below 10%.
-
Vortex thoroughly and visually inspect for clarity.
Issue 2: Inconsistent Behavioral or Physiological Readouts
Problem: You are observing high variability in your experimental results between animals or groups treated with this compound.
Troubleshooting Steps:
-
Check Formulation Stability:
-
Precipitation Over Time: If your dosing solution is prepared in batches, precipitation may occur over time. It is recommended to prepare fresh solutions daily or assess the stability of your formulation under your storage conditions.
-
Chemical Degradation: Although specific stability data for this compound is lacking, aqueous solutions of drugs can be susceptible to hydrolysis or oxidation. Storing stock solutions at -20°C or -80°C and preparing fresh dilutions daily is a good practice.
-
-
Route of Administration:
-
Intraperitoneal (IP) Injection: This is a common route for preclinical studies. However, accidental injection into the gut or bladder can lead to variable absorption. Ensure proper injection technique.
-
Oral Gavage (PO): The oral bioavailability of other azapirones like gepirone (B1671445) is relatively low (14-17%). This compound's bioavailability may also be low and variable due to first-pass metabolism.
-
Subcutaneous (SC) or Intravenous (IV): These routes may provide more consistent systemic exposure.
-
-
Pharmacokinetics: The elimination half-life of this compound in humans is reported to be 1-4 hours. While rodent-specific data is unavailable, this suggests a relatively short duration of action. The timing of your behavioral or physiological assessments relative to the time of administration is critical. Consider conducting a pilot study to determine the time to peak effect (Tmax) for your specific model and endpoint.
-
Active Metabolites: As mentioned, this compound likely has an active metabolite, 1-PP, which has a different pharmacological profile (α2-adrenergic antagonist). The formation and activity of this metabolite could contribute to the observed effects and introduce variability.
-
Animal-Specific Factors: The age, sex, strain, and stress level of the animals can all influence their response to serotonergic drugs. Ensure these factors are consistent across your experimental groups.
Issue 3: Adverse Events in Animal Models
Problem: You are observing adverse effects in your animals after this compound administration, such as lethargy, agitation, or gastrointestinal issues.
Troubleshooting Steps:
-
Dose-Response Relationship: The observed adverse effects may be dose-dependent. It is highly recommended to perform a dose-response study to identify a therapeutic window with minimal side effects. Based on studies with other azapirones in rodents, doses can range from 0.5 to 10 mg/kg.
-
Vehicle Toxicity: High concentrations of DMSO or other organic solvents can cause local irritation, inflammation, or systemic toxicity. Always include a vehicle-only control group to differentiate between the effects of this compound and the vehicle.
-
Off-Target Effects: While this compound is selective for the 5-HT1A receptor, high doses may lead to off-target effects. The active metabolite, 1-PP, also has its own pharmacological activity that could contribute to the observed phenotype.
-
Monitor Animal Welfare: Closely monitor animals for signs of distress, including changes in weight, food and water intake, posture, and activity levels. If significant adverse effects are observed, consider reducing the dose or changing the administration route.
Data Summary and Experimental Protocols
Quantitative Data Summary
Due to the limited availability of specific preclinical data for this compound, the following table includes data from related azapirone compounds for comparative purposes.
| Parameter | This compound | Gepirone (related azapirone) | Buspirone (related azapirone) |
| Molecular Weight | 419.53 g/mol | 359.47 g/mol | 385.5 g/mol |
| Elimination Half-life | 1-4 hours (human) | ~5 hours (human, ER form) | 2-3 hours (human) |
| Oral Bioavailability | Not Available | 14-17% (human) | ~4% (human) |
| Primary Target | 5-HT1A Partial Agonist | 5-HT1A Agonist | 5-HT1A Partial Agonist |
| Active Metabolite | Likely 1-(2-pyrimidinyl)piperazine (1-PP) | 1-(2-pyrimidinyl)piperazine (1-PP) | 1-(2-pyrimidinyl)piperazine (1-PP) |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Rodents
-
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80
-
Sterile 0.9% saline
-
Sterile conical tubes and syringes
-
-
Procedure for a 1 mg/mL Dosing Solution:
-
Calculate the required amount of this compound for your study. For a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg per mouse.
-
Weigh out 10 mg of this compound hydrochloride and place it in a sterile conical tube.
-
Add 1 mL of DMSO to dissolve the this compound. Vortex until fully dissolved. This creates a 10 mg/mL stock solution.
-
In a new sterile conical tube, add 1 mL of the 10 mg/mL this compound stock solution.
-
Add 0.5 mL of Tween 80 (for a final concentration of 5%).
-
Slowly add 8.5 mL of sterile 0.9% saline while vortexing to bring the total volume to 10 mL.
-
The final concentrations will be: 1 mg/mL this compound, 10% DMSO, and 5% Tween 80.
-
Visually inspect the solution for any precipitation. If the solution is not clear, it may require further optimization of the vehicle components.
-
Administer to animals based on their body weight (e.g., 10 mL/kg for a 1 mg/kg dose).
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Positioning: Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
Injection: Using a 27-30 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: Inject the solution slowly and smoothly.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Visualizations
Signaling Pathway
Caption: this compound's 5-HT1A receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. – Ingentium Magazine [magazine.ingentium.com]
- 3. This compound hydrochloride (114374-97-9) for sale [vulcanchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Analytical Techniques for Zalospirone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical refinement of Zalospirone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key analytical challenges?
A1: this compound is a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1] It was investigated for its potential in treating anxiety and depression.[1][2] The primary analytical challenges involve developing stability-indicating methods that can separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities. Given that its development was not completed, publicly available, validated analytical methods are scarce, requiring researchers to develop and validate new methods based on similar compounds and general principles.[1]
Q2: What are the most common analytical techniques for the analysis of this compound and related compounds?
A2: The most common analytical techniques for this compound and other azapirones or similar psychoactive compounds are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector.[3] HPLC with UV or photodiode array (PDA) detection is widely used for routine purity and stability testing. GC-MS is valuable for identifying volatile impurities and can be used for quantification, sometimes requiring derivatization. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products formed during forced degradation studies.
Q3: Why are forced degradation studies essential for this compound?
A3: Forced degradation studies, also known as stress testing, are crucial to establish the intrinsic stability of this compound. These studies expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to produce degradation products. The data obtained is used to understand degradation pathways, identify potential degradants, and develop stability-indicating analytical methods that can effectively separate these degradants from the parent drug, which is a regulatory requirement. The goal is typically to achieve 5-20% degradation of the drug substance.
Q4: What are the critical parameters for validating an analytical method for this compound?
A4: Method validation for this compound should be performed according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
HPLC Troubleshooting Guide
Q: My this compound peak is showing significant tailing in RP-HPLC. What are the likely causes and solutions?
A: Peak tailing for amine-containing compounds like this compound is a common issue in reverse-phase chromatography. The primary causes and potential solutions are outlined below:
-
Secondary Interactions: The basic nitrogen atoms in this compound can interact with acidic silanol (B1196071) groups on the surface of the silica-based C18 column.
-
Solution 1: Adjust the mobile phase pH. Lowering the pH (e.g., to pH 2.5-3.5 with phosphoric or formic acid) will protonate the basic nitrogens and also suppress the ionization of many silanol groups, minimizing these secondary interactions.
-
Solution 2: Use a base-deactivated column or a column with end-capping to reduce the number of accessible silanol groups.
-
Solution 3: Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%). The TEA will interact with the active sites on the stationary phase, reducing their availability to interact with this compound.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol, dichloromethane, depending on column specifications). If the problem persists, the column may need to be replaced.
-
Q: I am observing inconsistent retention times for this compound between injections. What should I check?
A: Fluctuating retention times can compromise the reliability of your analysis. Here is a checklist of potential causes:
-
Pump and Mobile Phase Issues:
-
Air Bubbles: Ensure the mobile phase is properly degassed. Air bubbles in the pump head can cause pressure fluctuations and inconsistent flow rates.
-
Inconsistent Mixing: If using a gradient or an isocratic mixture prepared online, ensure the pump's proportioning valves are functioning correctly. Premixing the mobile phase offline can help diagnose this issue.
-
Pump Seals: Worn pump seals can lead to leaks and an inconsistent flow rate. Check for any signs of leakage around the pump heads.
-
-
Column Temperature:
-
Fluctuations: The column temperature significantly affects retention time. Use a column oven to maintain a stable temperature. Ensure the oven is properly calibrated and the mobile phase has sufficient residence time in the pre-heater.
-
-
Mobile Phase Preparation:
-
Evaporation: Over time, the more volatile component of the mobile phase (e.g., acetonitrile) can evaporate, changing its composition and affecting retention times. Prepare fresh mobile phase daily.
-
pH Drift: For buffered mobile phases, ensure the buffer has sufficient capacity and is prepared consistently.
-
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol describes a hypothetical but robust stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.
1. Instrumentation and Reagents
-
System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/15, 25/60, 30/15, 35/15 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 238 nm (based on typical azapirone structures) |
| Run Time | 35 minutes |
3. Solution Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare a stock solution from the drug product (e.g., tablets) to achieve a final concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
The following table outlines the conditions for a forced degradation study to assess the stability-indicating nature of the analytical method.
| Stress Condition | Reagent / Condition | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60°C | Neutralize with an equivalent amount of 0.1 M NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH | 1 hour at 60°C | Neutralize with an equivalent amount of 0.1 M HCl before injection. |
| Oxidation | 3% H₂O₂ | 24 hours at room temp | |
| Thermal Degradation | 80°C in an oven | 48 hours | Analyze both solid drug substance and a solution. |
| Photolytic Degradation | ICH Option 2 (UV/Vis) | As per guidelines | Expose both solid drug substance and solution. A control sample should be protected from light. |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in major depression: a placebo-controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous screening and quantitation of alpidem, zolpidem, buspirone and benzodiazepines by dual-channel gas chromatography using electron-capture and nitrogen-phosphorus detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Zalospirone Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Zalospirone formulations. This compound is a selective 5-HT1A partial agonist, and like many BCS Class II compounds, its therapeutic efficacy is often limited by poor aqueous solubility, which can lead to low and variable oral bioavailability.[1][2] This guide offers practical solutions, detailed experimental protocols, and theoretical background to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutical Classification System (BCS) classification for this compound and why is it important for formulation development?
A1: While specific BCS classification for this compound is not publicly available, its known poor aqueous solubility suggests it likely falls under BCS Class II (Low Solubility, High Permeability) .[1][3] This classification is critical because it indicates that the rate-limiting step for oral absorption is drug dissolution in the gastrointestinal tract. Therefore, formulation strategies must focus on enhancing the solubility and dissolution rate to improve bioavailability.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of a BCS Class II drug like this compound?
A2: The main goal is to increase the drug's dissolution rate and/or apparent solubility at the site of absorption. Key strategies include:
-
Particle Size Reduction: Increasing the surface area through techniques like micronization and nanosuspension. Nanosuspensions, which are sub-micron colloidal dispersions of the pure drug, are particularly effective.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. The amorphous form has higher kinetic solubility than the stable crystalline form.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Q3: How does this compound exert its therapeutic effect, and how might this be related to formulation?
A3: this compound is a selective partial agonist for the 5-HT1A serotonin (B10506) receptor. This receptor is coupled to a Gαi/o protein, and its activation typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This signaling cascade ultimately modulates neuronal excitability. For a consistent therapeutic effect, stable plasma concentrations of this compound are required. A formulation with poor bioavailability can lead to sub-therapeutic levels or high inter-patient variability, undermining clinical efficacy.
Signaling Pathway of 5-HT1A Receptor Agonists
Caption: Simplified signaling cascade following this compound binding to the 5-HT1A receptor.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My this compound solid dispersion shows initial promise but fails to maintain supersaturation during in-vitro dissolution testing. What's happening?
A: This is a common issue known as "spring and parachute" failure, where the amorphous drug rapidly dissolves (the "spring") but then quickly precipitates back into its less soluble crystalline form (the "parachute" fails).
-
Likely Cause: The chosen polymer is not adequately inhibiting nucleation and crystal growth of this compound in the dissolution medium.
-
Troubleshooting Steps:
-
Polymer Selection: Ensure the polymer has strong specific interactions (e.g., hydrogen bonding) with this compound. Screen polymers like PVP K30, HPMC, or Soluplus®.
-
Drug Loading: High drug loading (>30-40%) can overwhelm the polymer's stabilization capacity. Try reducing the drug-to-polymer ratio.
-
Add a Second Polymer: Incorporate a precipitation inhibitor. For example, HPMC can be excellent at maintaining supersaturation even if another polymer like PVP is used as the primary dispersion matrix.
-
Dissolution Medium: Ensure the pH and composition of your dissolution medium are biorelevant. Precipitation can be highly pH-dependent.
-
Q: I've prepared a nanosuspension of this compound, but the particles are aggregating over time. How can I improve stability?
A: Particle aggregation in nanosuspensions is typically due to insufficient steric or electrostatic stabilization.
-
Likely Cause: The concentration or type of stabilizer is suboptimal.
-
Troubleshooting Steps:
-
Stabilizer Concentration: Increase the concentration of your stabilizer (e.g., Poloxamer 407, Tween 80, or PVP).
-
Combination of Stabilizers: Use a combination of stabilizers. An ionic surfactant can provide electrostatic repulsion while a non-ionic polymer provides steric hindrance.
-
Zeta Potential Measurement: Measure the zeta potential of your suspension. A value of |±30 mV| or greater is generally considered stable. If it's too low, consider adding an ionic stabilizer.
-
Homogenization/Milling Parameters: Optimize the energy input during preparation (e.g., increase homogenization pressure or milling time) to ensure you achieve a narrow particle size distribution, which is less prone to Ostwald ripening.
-
Troubleshooting Workflow for Formulation Development
Caption: A decision tree for troubleshooting common this compound formulation issues.
Quantitative Data Summary
While specific data for this compound is proprietary, the following table provides illustrative data for a typical BCS Class II compound, demonstrating the potential improvements achievable with different formulation technologies.
| Formulation Type | Drug Loading (% w/w) | Particle Size | Apparent Solubility (µg/mL in pH 6.8 buffer) | Dissolution in 30 min (%) | Ref. |
| Unprocessed Drug | 100% | > 50 µm | 0.8 | < 5% | |
| Micronized Drug | 100% | 2 - 5 µm | 1.5 | 25% | |
| Nanosuspension | 20% | 250 nm | 12.5 | 85% | |
| Solid Dispersion (30% in PVP K30) | 30% | N/A (Molecularly dispersed) | 45.0 | > 90% |
Appendices: Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common lab-scale method for preparing amorphous solid dispersions.
Materials:
-
This compound API
-
Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic Solvent (e.g., Dichloromethane or 70% Ethanol, capable of dissolving both drug and polymer)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh this compound and PVP K30 (e.g., for a 1:3 drug-to-polymer ratio). Dissolve both components completely in the selected solvent in a round-bottom flask under gentle magnetic stirring.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask (e.g., at 60 rpm) until all the solvent has been removed and a thin, clear film is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Processing: Gently grind the resulting solid dispersion using a mortar and pestle to achieve a uniform powder. Pass the powder through a sieve (e.g., 100-mesh) to ensure homogeneity.
-
Characterization: Store the final product in a desiccator. Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions, and Powder X-ray Diffraction (PXRD).
Protocol 2: In-Vitro Dissolution Testing for Solid Dispersions
This protocol outlines how to assess the dissolution performance of the prepared formulations.
Materials:
-
USP Dissolution Apparatus II (Paddle Method)
-
Dissolution Medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer)
-
This compound formulation (amount equivalent to a specific dose, e.g., 20 mg)
-
Syringe filters (e.g., 0.45 µm)
-
HPLC system for quantification
Methodology:
-
Apparatus Setup: Set up the dissolution apparatus. Fill the vessels with 900 mL of the pre-warmed (37 ± 0.5°C) dissolution medium. Set the paddle speed to 50 or 75 rpm.
-
Sample Introduction: Introduce the this compound formulation (e.g., encapsulated solid dispersion powder) into each vessel. Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Volume Replacement: If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Quantification: Analyze the concentration of dissolved this compound in each filtered sample using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile (Cumulative % Dissolved vs. Time). Compare the profile against the unprocessed drug to quantify the enhancement.
Overall Experimental and Development Workflow
References
Validation & Comparative
A Comparative Efficacy Review: Zalospirone and Buspirone
This guide provides a detailed comparison of the pharmacological properties and clinical efficacy of zalospirone and buspirone (B1668070), two anxiolytic agents from the azapirone class. Both compounds exert their effects primarily through modulation of the serotonin (B10506) 5-HT1A receptor. While buspirone is an established treatment for generalized anxiety disorder (GAD), the development of this compound was halted due to an unfavorable side-effect profile. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview based on available experimental data.
Mechanism of Action: Targeting the 5-HT1A Receptor
Both this compound and buspirone are classified as selective partial agonists of the serotonin 5-HT1A receptor.[1][2] Their primary mechanism of action involves binding to these receptors, which are involved in the modulation of anxiety and mood.[3] Buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[2][3] This dual action is believed to contribute to its anxiolytic effects. Initially, the agonism at presynaptic autoreceptors reduces the firing of serotonergic neurons. Over time, this leads to a desensitization of these autoreceptors, resulting in increased serotonin release and enhanced serotonergic activity.
This compound shares this partial agonist activity at 5-HT1A receptors. Preclinical studies have demonstrated its effects as a 5-HT1A agonist. The azapirone class of drugs, including this compound and buspirone, is characterized by this high affinity for 5-HT1A binding sites.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki values) for this compound and buspirone at various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | Partial Agonist | Partial Agonist |
Pharmacokinetic Profiles
A comparison of the key pharmacokinetic parameters of this compound and buspirone is presented below.
| Parameter | This compound | Buspirone |
| Bioavailability | Not available | ~4% |
| Protein Binding | Not available | 86-95% |
| Metabolism | Not available | Primarily by CYP3A4 |
| Elimination Half-life | 1-4 hours | 2-3 hours (mean) |
| Time to Peak Plasma Concentration (Tmax) | Not available | 40-90 minutes |
Preclinical and Clinical Efficacy
Preclinical Studies
Preclinical research has demonstrated the anxiolytic-like and antidepressant-like activities of both this compound and buspirone. In animal models, both compounds have shown efficacy. For instance, studies on the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, a model used to assess antidepressant and anxiolytic drug effects, showed that both buspirone and this compound disrupted the interresponse time (IRT) distribution, an effect attributed to decreased serotonin transmission mediated by the presynaptic 5-HT1A receptor.
Clinical Trials
This compound: Clinical trials with this compound showed some evidence of efficacy in treating anxiety and depression. One placebo-controlled, multicenter study investigated the use of this compound in major depression. In this study, a high dose of 45 mg/day of this compound demonstrated a significant antidepressant effect compared to placebo. However, this dose was poorly tolerated, with a high dropout rate (51%) due to side effects such as dizziness and nausea. Ultimately, the development of this compound was discontinued.
Buspirone: Buspirone is approved for the management of GAD. Its efficacy has been demonstrated in numerous clinical trials to be comparable to that of benzodiazepines like diazepam. However, unlike benzodiazepines, buspirone does not cause significant sedation, and it has a low potential for abuse and dependence. The onset of the anxiolytic effect of buspirone is delayed, typically taking 2 to 4 weeks to become apparent.
One study evaluating buspirone in GAD patients with coexisting mild depressive symptoms found that buspirone was superior to placebo in improving both anxiety and depressive symptoms. Patients treated with buspirone showed a significantly greater reduction in their Hamilton Rating Scale for Anxiety (HAM-A) scores compared to the placebo group.
Experimental Protocols
This compound in Major Depression: A Placebo-Controlled Multicenter Study
-
Objective: To evaluate the antidepressant efficacy of this compound.
-
Study Design: A placebo-controlled, multicenter trial.
-
Participants: Patients diagnosed with major depression.
-
Intervention: Patients were administered either this compound at varying doses or a placebo. The high-dose group received 45 mg of this compound daily.
-
Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.
-
Results: The 45 mg dose of this compound showed a statistically significant improvement in HAM-D scores compared to placebo. However, this dose was associated with a high incidence of adverse effects, leading to a large number of dropouts.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of this compound and Buspirone at the 5-HT1A receptor.
Caption: Workflow of a placebo-controlled clinical trial for this compound.
References
A Comparative Analysis of Receptor Selectivity: Zalospirone vs. SSRIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the receptor selectivity of Zalospirone, a partial 5-HT1A agonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants. Understanding the distinct receptor interaction profiles of these compounds is crucial for elucidating their mechanisms of action, predicting their therapeutic effects, and anticipating potential side effects.
Executive Summary
This compound, a member of the azapirone chemical class, exhibits high selectivity as a partial agonist for the serotonin 1A (5-HT1A) receptor.[1] In contrast, SSRIs primarily act by potently and selectively inhibiting the serotonin transporter (SERT).[2][3] While highly selective for SERT, some SSRIs display varying affinities for other neurotransmitter receptors, which can contribute to their specific clinical profiles and side-effect profiles. This guide presents a detailed, data-driven comparison of the receptor binding affinities of this compound and several common SSRIs, alongside an examination of their respective downstream signaling pathways.
Comparative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and a selection of common SSRIs for key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Compound | SERT | 5-HT1A | 5-HT2A | 5-HT2C | NET | DAT | α1-adrenergic | H1 | Muscarinic (M1) |
| This compound | >1000 | ~1-5 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Fluoxetine | 1.1-1.4 [4] | >1000 | >1000 | 64 (R-fluoxetine)[4] | >1000 | >1000 | >1000 | >1000 | >1000 |
| Paroxetine | 0.05-0.34 | >1000 | >1000 | >1000 | 156 | 268 | >1000 | >1000 | 42 |
| Sertraline | ~1 | >1000 | >1000 | >1000 | >1000 | <50 | >1000 | >1000 | >1000 |
| Citalopram | ~1.5 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Escitalopram | 1.1 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Fluvoxamine | ~5 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols: Radioligand Binding Assays
The binding affinities (Ki) presented in this guide are typically determined using radioligand binding assays. The following is a generalized protocol representative of those used in the cited studies.
Objective: To determine the binding affinity of a test compound (e.g., this compound or an SSRI) for a specific receptor or transporter.
Materials:
-
Membrane Preparations: Homogenates of brain tissue (e.g., rat cortex, hippocampus) or cell lines expressing the target receptor/transporter (e.g., CHO or HEK293 cells).
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target site (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors, [3H]-Citalopram for SERT).
-
Test Compounds: this compound and a panel of SSRIs.
-
Incubation Buffer: A buffer solution designed to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Frozen brain tissue or cultured cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the incubation buffer.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in a multi-well plate.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The distinct receptor targets of this compound and SSRIs lead to the activation of different intracellular signaling cascades.
This compound and the 5-HT1A Receptor Signaling Pathway
As a partial agonist at the 5-HT1A receptor, this compound modulates the activity of G-protein coupled signaling pathways.
References
Zalospirone's Antidepressant Profile: A Comparative Analysis
An Examination of a 5-HT1A Partial Agonist in the Landscape of Antidepressant Therapies
Zalospirone, a selective 5-HT1A partial agonist belonging to the azapirone chemical class, has demonstrated efficacy in the treatment of major depression in clinical trials. However, its development was ultimately halted due to a high incidence of side effects at therapeutically effective doses. This guide provides a comprehensive validation of this compound's antidepressant properties by comparing its performance with alternative antidepressants, supported by available clinical and preclinical data, detailed experimental protocols, and visualizations of its mechanism of action.
Clinical Efficacy in Major Depressive Disorder
A key multicenter, placebo-controlled clinical trial investigated the antidepressant effects of this compound in 287 outpatients with unipolar major depression. The study evaluated three fixed doses (6 mg/day, 15 mg/day, and 45 mg/day) over a six-week period. The primary measure of efficacy was the change from baseline in the 21-item Hamilton Rating Scale for Depression (HAM-D) score.
The highest dose of this compound (45 mg/day) demonstrated a statistically significant antidepressant effect compared to placebo, starting from the second week of treatment. By week six, patients in the 45 mg/day group showed a mean improvement of 12.8 points on the HAM-D total score, compared to an 8.4-point improvement in the placebo group (p < 0.05).[1] The lower doses of 6 mg/day and 15 mg/day showed a trend towards improvement but did not reach statistical significance, suggesting a dose-dependent response.[1]
Despite the positive efficacy findings, the 45 mg/day dose was poorly tolerated. Nearly half of the patients in this group reported dizziness and nausea, leading to a high dropout rate of 51% by the end of the study.[1]
| Treatment Group | Mean Change from Baseline in HAM-D Total Score (Week 6) | p-value vs. Placebo |
| This compound (45 mg/day) | -12.8 | < 0.05 |
| This compound (15 mg/day) | Not Statistically Significant | - |
| This compound (6 mg/day) | Not Statistically Significant | - |
| Placebo | -8.4 | - |
| Table 1: Clinical Efficacy of this compound in Major Depressive Disorder [1] |
Mechanism of Action: 5-HT1A Receptor Partial Agonism
This compound exerts its therapeutic effects through its action as a partial agonist at serotonin (B10506) 1A (5-HT1A) receptors.[2] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically on neurons in various brain regions, including the hippocampus and cortex (heteroreceptors).
The antidepressant effect of 5-HT1A receptor agonists is believed to be mediated primarily through the activation of postsynaptic heteroreceptors. Chronic treatment with 5-HT1A agonists leads to the desensitization of presynaptic autoreceptors, which results in an increase in serotonin release. This, combined with the direct stimulation of postsynaptic 5-HT1A receptors, is thought to contribute to the therapeutic response.
The signaling pathway initiated by 5-HT1A receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, influences downstream signaling cascades that are implicated in mood regulation.
Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, the most commonly prescribed class of antidepressants, work by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to the activation of all postsynaptic serotonin receptors, not just the 5-HT1A subtype.
| Feature | This compound (Azapirone) | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Mechanism | Partial agonist at 5-HT1A receptors | Inhibition of serotonin transporter (SERT) |
| Effect on Serotonin | Modulates 5-HT1A receptor activity directly | Increases synaptic serotonin levels |
| Receptor Specificity | Selective for 5-HT1A receptors | Indirectly affects all postsynaptic serotonin receptors |
| Common Side Effects | Dizziness, nausea | Nausea, insomnia, sexual dysfunction, weight gain |
| Table 2: Mechanistic Comparison of this compound and SSRIs |
Preclinical Models of Antidepressant Activity
The Forced Swim Test (FST) is a common preclinical behavioral test used to screen for potential antidepressant drugs. In this test, rodents are placed in a cylinder of water from which they cannot escape. The time they spend immobile (floating) is measured, with a decrease in immobility time considered an indicator of antidepressant-like activity.
While specific data for this compound in the FST is not available in the reviewed literature, other 5-HT1A receptor agonists have been shown to produce antidepressant-like effects in this model. For comparison, a typical response to an effective SSRI like fluoxetine (B1211875) in the FST would be a significant reduction in immobility time compared to a vehicle-treated control group.
Experimental Protocols
Clinical Trial of this compound in Major Depression
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 287 outpatients (aged 18-65 years) meeting the criteria for unipolar major depression with a minimum 21-item Hamilton Rating Scale for Depression (HAM-D) score of 20.
-
Intervention: Patients were randomly assigned to one of four treatment groups: this compound 6 mg/day, this compound 15 mg/day, this compound 45 mg/day, or placebo. Doses were administered three times daily.
-
Primary Efficacy Measure: Change from baseline in the total score of the 21-item HAM-D at week 6.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the change from baseline in HAM-D scores between each this compound group and the placebo group.
Forced Swim Test (General Protocol)
-
Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet.
-
Procedure:
-
Animals (typically mice or rats) are individually placed into the cylinder for a 6-minute session.
-
Behavior is recorded, often by a video camera, for the duration of the session.
-
The last 4 minutes of the session are typically scored for immobility, defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.
-
-
Drug Administration: Test compounds (e.g., this compound, SSRIs) or vehicle are administered at a specified time before the test session (e.g., 30-60 minutes).
-
Data Analysis: The duration of immobility is calculated and compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound demonstrated antidepressant properties in a clinical setting, particularly at a higher dosage, validating its mechanism of action as a 5-HT1A partial agonist. However, its clinical utility was hampered by a significant side effect profile at these effective doses. A comparative analysis with SSRIs highlights a more targeted mechanism of action for this compound, which could theoretically offer a different side effect profile. The lack of direct comparative preclinical and clinical data makes a definitive statement on its relative efficacy challenging. Future development of 5-HT1A agonists with improved tolerability may yet offer a valuable alternative in the treatment of major depressive disorder.
References
Reproducibility of Zalospirone Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Zalospirone and two other azapirone anxiolytics, Buspirone and Gepirone. The objective is to assess the reproducibility of this compound's preclinical profile by comparing it with related compounds that have a more extensive publication record. Due to the discontinuation of this compound's clinical development, publicly available preclinical data is limited, a critical factor in evaluating the external reproducibility of the original findings.
Executive Summary
This compound (WY-47,846) is a selective 5-HT1A partial agonist of the azapirone chemical class, investigated for its anxiolytic and antidepressant potential.[1][2] Its development was halted due to a high incidence of side effects in clinical trials.[1][2] This guide compiles the available preclinical data for this compound and compares it to Buspirone and Gepirone, two structurally and pharmacologically similar compounds. While a complete quantitative comparison is hampered by the limited availability of this compound data, this guide summarizes the existing information to offer a framework for understanding its preclinical profile in the context of its class.
Mechanism of Action: 5-HT1A Receptor Partial Agonism
This compound, Buspirone, and Gepirone all belong to the azapirone class of drugs and share a primary mechanism of action as partial agonists at the serotonin (B10506) 5-HT1A receptor.[1] This receptor is a key regulator of mood and anxiety. As partial agonists, these compounds exhibit a ceiling effect, meaning they do not produce the maximal possible response, which can contribute to a more favorable side effect profile compared to full agonists.
Signaling Pathway of Azapirones
The binding of an azapirone like this compound to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.
References
Safety Operating Guide
Prudent Disposal of Zalospirone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Zalospirone are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a cautious approach is warranted. This guide provides a comprehensive operational and disposal plan based on general principles of pharmaceutical waste management and information available for similar chemical compounds.
Understanding this compound and its Disposal Context
Lacking definitive data to classify this compound as hazardous or non-hazardous under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as a potentially hazardous chemical waste. This approach aligns with safety protocols for handling novel or under-characterized pharmaceutical agents.
Quantitative Data Summary
Due to the limited publicly available data for this compound, a direct quantitative summary of its environmental or toxicological impact is not possible. The following table outlines the status of available data and the recommended course of action based on analogous compounds.
| Data Point | This compound | Recommendation Based on Analogs (Gepirone, Tandospirone) |
| RCRA Hazardous Waste Classification | Not explicitly listed; insufficient data for characteristic hazard assessment. | Treat as hazardous chemical waste as a precautionary measure. |
| Acute Toxicity (e.g., LD50) | Data not found in public databases. | Assume potential for toxicity and handle with appropriate personal protective equipment. |
| Aquatic Toxicity | Data not found. General concern for psychiatric drugs in the environment. | Prohibit sewer disposal to prevent environmental release. |
| Primary Recommended Disposal Route | Not specified. | Incineration through a licensed hazardous waste disposal service. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol details the recommended methodology for the safe disposal of this compound from a laboratory setting. This procedure should be carried out in accordance with all applicable federal, state, and local regulations.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled container for this compound waste. The container should be made of a compatible material and have a secure lid.
-
Collect all forms of this compound waste in this container, including:
-
Expired or unused pure compound
-
Contaminated materials (e.g., weighing paper, pipette tips, vials)
-
Contaminated solutions
-
3. Labeling of Waste Container:
-
The waste container must be labeled immediately upon the first addition of waste.
-
The label should clearly state:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation start date
-
Any known hazard characteristics (e.g., "Caution: Chemical Waste")
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
5. Disposal Arrangements:
-
Do not dispose of this compound down the drain or in the regular trash. [1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]
-
The recommended disposal method is high-temperature incineration by a licensed hazardous waste management facility.[1]
6. Decontamination of Empty Containers:
-
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
The rinsate must be collected and disposed of as hazardous waste in the designated this compound waste container.[1]
-
After triple-rinsing, the container can be managed as non-hazardous laboratory glassware or plastic, according to institutional procedures. Deface or remove the original label.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding their commitment to laboratory safety and regulatory compliance.
References
Essential Safety and Logistical Information for Handling Zalospirone
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Zalospirone is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Do not ingest or inhale dust.
-
Use with adequate ventilation to minimize exposure.
-
Wash hands thoroughly after handling.
-
Remove and wash contaminated clothing before reuse.
-
Do not wear contact lenses when working with this chemical.
Personal Protective Equipment (PPE)
A layered approach to PPE is crucial when handling this compound to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary: - Chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles- Laboratory coatSecondary (in addition to primary for higher risk operations): - Face shield- Respiratory protection (e.g., N95 respirator) if weighing outside a ventilated enclosure |
| Solution Preparation and Handling | Primary: - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coatSecondary (in addition to primary for higher risk operations): - Face shield- Work in a fume hood or other ventilated enclosure |
| General Laboratory Operations | - Chemical-resistant gloves- Safety glasses- Laboratory coat |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure risk.
Operational and Disposal Plans
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire room.
-
PPE: Don appropriate PPE, including respiratory protection if dealing with a powder spill.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use absorbent pads to contain the spill.
-
Cleanup: Carefully sweep or wipe up the contained material. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Waste Disposal:
All waste contaminated with this compound, including unused compound, empty containers, and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated gloves, bench paper, and weighing boats.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Protect from light and moisture.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
